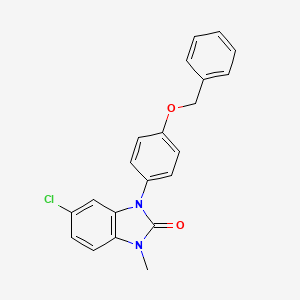![molecular formula C18H14HgO2 B14428197 Bis[(4-methoxyphenyl)ethynyl]mercury CAS No. 82490-23-1](/img/structure/B14428197.png)
Bis[(4-methoxyphenyl)ethynyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(4-methoxyphenyl)ethynyl]mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a mercury atom through ethynyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)ethynyl]mercury typically involves the reaction of mercury salts with 4-methoxyphenylacetylene under specific conditions. One common method includes the use of mercury(II) acetate and 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired organomercury compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
Bis[(4-methoxyphenyl)ethynyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the 4-methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
科学研究应用
Bis[(4-methoxyphenyl)ethynyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
作用机制
The mechanism by which Bis[(4-methoxyphenyl)ethynyl]mercury exerts its effects involves interactions with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms, contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-chlorophenyl)mercury
- Bis(4-nitrophenyl)mercury
Comparison
Compared to similar compounds, Bis[(4-methoxyphenyl)ethynyl]mercury is unique due to the presence of the 4-methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and potentially modify its biological activity, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
82490-23-1 |
|---|---|
分子式 |
C18H14HgO2 |
分子量 |
462.9 g/mol |
IUPAC 名称 |
bis[2-(4-methoxyphenyl)ethynyl]mercury |
InChI |
InChI=1S/2C9H7O.Hg/c2*1-3-8-4-6-9(10-2)7-5-8;/h2*4-7H,2H3; |
InChI 键 |
WDTPPLBFEZVKFL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C#C[Hg]C#CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


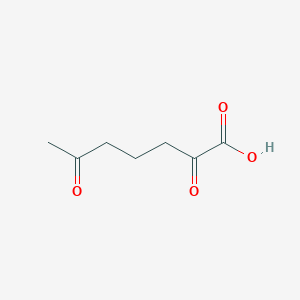
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
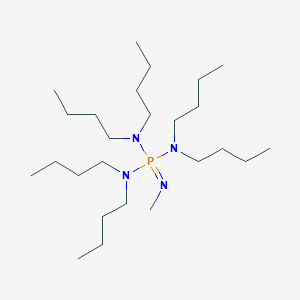
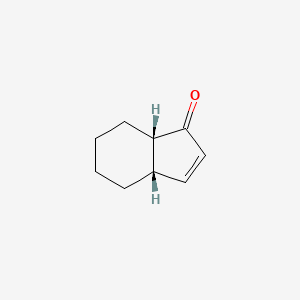

![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
phosphanium chloride](/img/structure/B14428152.png)
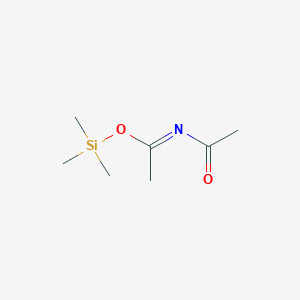


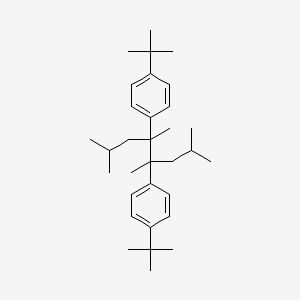
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)

